ethyl 2-(9-broMo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-5-yl)acetate

PEX14 inhibitor trypanosomiasis halogen bonding

Sourcing the correct 9-bromo-substituted tetrahydrobenzo[f][1,4]oxazepine intermediate is critical for PEX14 inhibitor programs-generic halogen or non-halogen analogs fail to reproduce the required halogen-bonding interaction with the PEX14 N-terminal hydrophobic groove. Ethyl 2-(9-bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-5-yl)acetate (CAS 1165946-52-0) delivers the precise substitution pattern validated by peer-reviewed pharmacophore models. • The 9-Br substituent engages PEX14 via favorable halogen bonding, a feature absent in H, Me, or Cl analogs. • The ethyl ester enables systematic SAR via hydrolysis to the carboxylic acid followed by amide coupling or direct transesterification. • The aryl bromide serves as a versatile handle for Suzuki, Buchwald-Hartwig, and other Pd-catalyzed cross-couplings for library diversification. Standard research quantities available with documented purity and full analytical support.

Molecular Formula C13H16BrNO3
Molecular Weight 314.17 g/mol
Cat. No. B12277660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(9-broMo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-5-yl)acetate
Molecular FormulaC13H16BrNO3
Molecular Weight314.17 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1C2=C(C(=CC=C2)Br)OCCN1
InChIInChI=1S/C13H16BrNO3/c1-2-17-12(16)8-11-9-4-3-5-10(14)13(9)18-7-6-15-11/h3-5,11,15H,2,6-8H2,1H3
InChIKeyKWBHYORTTWVIOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Bromo Tetrahydrobenzooxazepine Ethyl Ester: Physicochemical & Class Profile


Ethyl 2-(9-bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-5-yl)acetate (CAS 1165946-52-0) is a synthetic, heterocyclic small molecule (C13H16BrNO3, MW 314.17 g/mol) belonging to the substituted 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine class. The compound features an ethyl ester side chain at the 5-position and a bromine atom at the 9-position of the fused oxazepine ring system. It has been reported as a synthetic precursor and key intermediate within this chemical class . The scaffold has been identified in peer-reviewed research as a basis for developing inhibitors of the PEX14-PEX5 protein-protein interaction, a validated target for trypanosomiasis [1]. Compound-specific physicochemical properties have been documented: density 1.4±0.1 g/cm³, boiling point 371.5±42.0 °C at 760 mmHg, and LogP 2.38 .

9-Bromo Tetrahydrobenzooxazepine Ester: Substitution Specificity & Pharmacophore


Within the 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine series, the precise substitution pattern dictates both biological activity and synthetic utility. The 9-bromo substituent is a critical vector for target engagement; in the PEX14 pharmacophore model, the bromine atom participates in favorable halogen bonding with the protein's hydrophobic groove, a feature not replicated by hydrogen, methyl, or chloro analogs at the same position [1]. Furthermore, the 9-bromo group serves as an essential synthetic handle for downstream coupling reactions (e.g., Suzuki, Buchwald-Hartwig) in the preparation of more elaborated compounds, making this specific brominated ester intermediate functionally irreplaceable compared to other halide or non-halide analogues [2]. Generic substitution with a non-brominated or differently halogenated tetrahydrobenzooxazepine would therefore fail to reproduce the designed binding interactions or the required reactivity profile.

9-Bromo Tetrahydrobenzooxazepine Ester: Evidence for Procurement Decisions


PEX14 Binding: 9-Bromo vs. 9-H Analogs

The 9-bromo substituent on the tetrahydrobenzo[f][1,4]oxazepine core is critical for PEX14 binding. In class-level studies, 9-bromo-substituted analogs demonstrate measurable binding to the PEX14 N-terminal domain via chemical shift perturbations in 2D [1H, 15N]-HSQC NMR assays, consistent with specific halogen-bond interactions. Unsubstituted (9-H) analogs within the same scaffold exhibited no detectable chemical shift perturbation under identical conditions, indicating a fundamental requirement for the bromine atom for target engagement [1]. This is a class-level inference derived from structure-activity relationship (SAR) trends within the series.

PEX14 inhibitor trypanosomiasis halogen bonding

Trypanocidal Potency: 9-Bromo-Oxazepine vs. Parent Scaffolds

The 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine series with 9-bromo substitution demonstrated trypanocidal activity in the low- to high-digit micromolar range (IC50 values) against T. brucei bloodstream-form parasites. In contrast, the earlier triazolone-based leads that served as the template for scaffold hopping exhibited a different activity profile, with the optimized oxazepine-class compounds showing a distinct SAR trajectory [1]. A direct head-to-head comparison table of individual compound IC50 values, including ethyl 2-(9-bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-5-yl)acetate against each closest des-bromo or ester-variant analog, could not be recovered from publicly available sources. The following table summarizes class-level potency trends as reported in the literature.

Trypanosoma brucei IC50 antiparasitic

Cross-Coupling Reactivity: 9-Bromo vs. 9-Chloro

The 9-bromo substituent provides a chemically distinct reactivity profile compared to the 9-chloro analog in palladium-catalyzed cross-coupling reactions. Aryl bromides are known to undergo oxidative addition to Pd(0) significantly faster than the corresponding aryl chlorides, a principle that directly applies to this scaffold [1]. This higher reactivity enables milder coupling conditions, broader substrate scope, and improved yields in the synthesis of downstream libraries. The patent literature on the related benzoxazepine system specifically capitalizes on the 9-bromo functionality for Suzuki and Buchwald-Hartwig couplings to install diverse aryl and amino groups [2].

Suzuki coupling Buchwald-Hartwig amination synthetic intermediate

9-Bromo Tetrahydrobenzooxazepine Ester: Application Scenarios


PEX14-Targeted Screening for Trypanosomiasis

This compound serves as a key intermediate for hit-to-lead optimization campaigns targeting the PEX14-PEX5 interaction in trypanosomes. The 9-bromo substituent ensures proper halogen bonding to the PEX14 N-terminal domain, a requirement demonstrated by the NMR binding data . The ethyl ester handle allows for systematic SAR exploration via hydrolysis to the carboxylic acid followed by amide coupling or direct transesterification. Programs can rapidly generate focused libraries while maintaining the critical 9-bromo pharmacophore.

Library Synthesis Using 9-Bromo Diversification

In medicinal chemistry groups seeking to exploit the 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine scaffold, the 9-bromo derivative is the preferred diversification point. The aryl bromide facilitates Suzuki coupling, Buchwald-Hartwig amination, and other palladium-catalyzed reactions in high yield under mild conditions [1]. This enables the preparation of multi-membered compound libraries with varied aromatic, heteroaromatic, and amino substituents at the 9-position, while the ethyl ester at the 5-position serves as a second independent point for modification.

Process Development & Scale-Up of Benzoxazepine Intermediates

The compound is directly applicable in the synthesis route described in patent CA2948763A1 for benzoxazepine-based PI3K inhibitors [1]. It acts as a useful building block for generating 9-substituted analogs via cross-coupling before further elaboration to the final drug candidates. Process chemists can utilize its well-defined physicochemical properties (boiling point, density, LogP) for optimization of reaction conditions, work-up, and purification protocols .

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